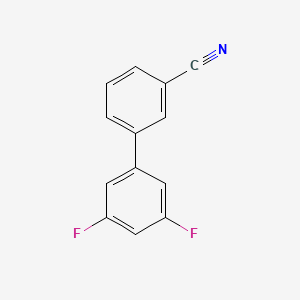

3-(3,5-Difluorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

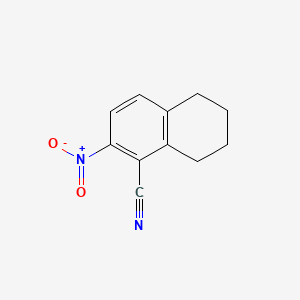

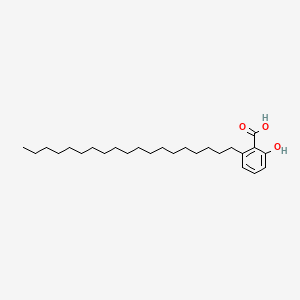

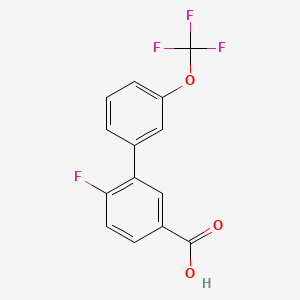

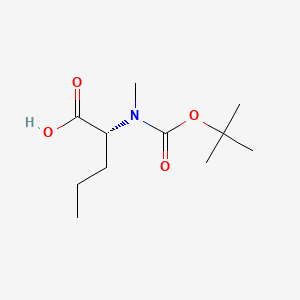

3-(3,5-Difluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H7F2N . It has a molecular weight of 215.2 .

Molecular Structure Analysis

The molecular structure of 3-(3,5-Difluorophenyl)benzonitrile consists of a benzonitrile group attached to a phenyl ring with two fluorine atoms at the 3 and 5 positions .Physical And Chemical Properties Analysis

3-(3,5-Difluorophenyl)benzonitrile is a solid compound . The related compound, 3,5-Difluorobenzonitrile, has a melting point of 84-86°C .Applications De Recherche Scientifique

PET Imaging Agent Synthesis

One significant application of related compounds is in the preparation of PET (Positron Emission Tomography) imaging agents. A study by Lim et al. (2014) on the synthesis of the PET tracer [(18)F]FPEB highlights the development of an automated radiosynthesis method and a simplified one-pot synthesis for its radiolabeling precursor. This tracer is promising for imaging the metabotropic glutamate subtype 5 receptor (mGluR5), crucial for neurological research (Lim et al., 2014).

Proton Exchange Membranes

Another area of application is in the development of proton exchange membranes for fuel cells. Sankir et al. (2007) synthesized partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which were investigated for use in direct methanol fuel cells (DMFC) and H2/air fuel cells. Their study suggests that the chemical composition of these copolymers can be controlled to tune membrane properties for improved fuel cell performance (Sankir et al., 2007).

Photovoltaic Applications

In the field of renewable energy, particularly dye-sensitized solar cells (DSSCs), Latini et al. (2014) demonstrated the beneficial effects of benzonitrile-based electrolytes. These electrolytes, utilizing benzonitrile as a solvent, showed long-term stability and efficiency, marking an important step towards economically viable and stable devices for solar energy conversion (Latini et al., 2014).

Advanced Materials Synthesis

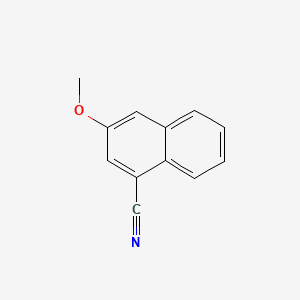

The versatility of benzonitrile derivatives extends to the synthesis of advanced materials. For example, Erdogan et al. (2015) synthesized novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl)coumarin moieties. These compounds were investigated for their photophysical and photochemical properties, indicating potential applications in materials science and photodynamic therapy (Erdogan et al., 2015).

Environmental and Analytical Chemistry

Benzonitrile derivatives also find applications in environmental and analytical chemistry. Studies on the nitration of benzonitrile, for example, reveal insights into regioselective chemical reactions that are crucial for the synthesis of specific compounds with environmental and analytical applications (Smith et al., 2010).

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPJBUJWILMAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742705 |

Source

|

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Difluorophenyl)benzonitrile | |

CAS RN |

1266996-50-2 |

Source

|

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)

![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)